Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate
Overview
Description
PPL-100 is a promising protease inhibitor that specifically targets HIV-1 protease. This compound has shown activity against several HIV-1 strains, particularly those with key mutations that render them resistant to currently marketed protease inhibitors . PPL-100 is being investigated for its potential use in the treatment of HIV infection .
Preparation Methods
The synthesis of PPL-100 involves several steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity .
For industrial production, the process is scaled up to accommodate larger quantities of raw materials and reagents. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is then purified using techniques such as crystallization, chromatography, or recrystallization to achieve the required purity standards .
Chemical Reactions Analysis
PPL-100 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PPL-100 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Scientific Research Applications
PPL-100 has a wide range of scientific research applications, including:
Chemistry: PPL-100 is used as a model compound for studying the mechanisms of protease inhibition and the development of new protease inhibitors.
Biology: PPL-100 is used in biological studies to investigate the role of HIV-1 protease in viral replication and the development of drug resistance.
Medicine: PPL-100 is being investigated as a potential therapeutic agent for the treatment of HIV infection. .
Mechanism of Action
PPL-100 exerts its effects by specifically binding to HIV-1 protease, an enzyme that is essential for the maturation and replication of the HIV virus. By inhibiting this enzyme, PPL-100 prevents the cleavage of viral polyproteins into functional proteins, resulting in the formation of immature and non-infectious viral particles . This mechanism of action makes PPL-100 a potent inhibitor of HIV-1 replication and a valuable tool in the fight against HIV infection .
Comparison with Similar Compounds
PPL-100 is unique among protease inhibitors due to its high genetic barrier to resistance and its ability to inhibit a wide range of HIV-1 strains. Similar compounds include:
Ritonavir: A widely used protease inhibitor that is often used in combination with other antiretroviral drugs.
Lopinavir: Another protease inhibitor that is commonly used in combination therapies for the treatment of HIV infection.
Atazanavir: A protease inhibitor that is known for its favorable pharmacokinetic profile and reduced risk of drug interactions
Compared to these compounds, PPL-100 has shown a higher genetic barrier to resistance, making it less likely for the HIV virus to develop resistant strains. This unique property makes PPL-100 a valuable addition to the arsenal of antiretroviral drugs .
Properties
IUPAC Name |
methyl N-[(2S)-1-[[(5S)-5-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-6-hydroxyhexyl]amino]-1-oxo-3,3-diphenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O6S/c1-24(2)22-37(44(41,42)29-19-17-27(34)18-20-29)28(23-38)16-10-11-21-35-32(39)31(36-33(40)43-3)30(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-9,12-15,17-20,24,28,30-31,38H,10-11,16,21-23,34H2,1-3H3,(H,35,39)(H,36,40)/t28-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHLFXYLXBBCPS-IZEXYCQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(CCCCNC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN([C@@H](CCCCNC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PPL-100 is a promising protease inhibitor which binds specifically to HIV-1 protease. It has been shown activity against several HIV-1 strains specifically selected for key mutations that render these strains resistant to currently marketed protease inhibitors | |
Record name | PPL-100 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
612547-11-2 | |
Record name | PPL-100 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612547112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PPL-100 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PPL-100 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRI5GOF0K0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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